Methyl trans-communate

Description

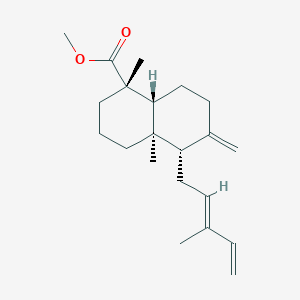

Methyl trans-communate is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .

Properties

CAS No. |

10178-35-5 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1 |

InChI Key |

WYJKGKPQXWDIQP-RBZLIJQHSA-N |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Isomeric SMILES |

C/C(=C/C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Origin of Product |

United States |

Preparation Methods

Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired product. The synthetic routes often involve the use of this compound or a mixture of this compound and methyl cis-communate . Industrial production methods typically focus on optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl trans-communate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of methyl cis-Communate can yield various epoxide derivatives .

Scientific Research Applications

Methyl trans-communate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl cis-Communate involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is mediated through the induction of apoptosis and inhibition of cell proliferation . The compound also affects lipid metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .

Comparison with Similar Compounds

Methyl trans-communate is similar to other communic acids, such as:

This compound: This isomer differs in the stereochemistry of the double bonds and the orientation of the carboxyl group.

Mirceo Communic Acid:

4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.

ent-trans-Communic Acid: The (−) enantiomer of trans-communic acid.

This compound is unique due to its specific stereochemistry, which influences its reactivity and biological activity .

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Methyl trans-communate?

- Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation and mass spectrometry for molecular weight confirmation. Chromatographic methods (HPLC, GC-MS) should be employed to assess purity and stability under varying conditions (e.g., temperature, pH). For thermodynamic properties, use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Ensure reproducibility by triplicate measurements and calibration against certified reference materials. Document metadata comprehensively (e.g., solvent systems, instrument parameters) to align with FAIR data principles .

Q. How can researchers design a robust synthesis protocol for this compound to minimize by-products?

- Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic methods. For purification, compare recrystallization solvents (e.g., ethanol vs. hexane) and column chromatography gradients. Validate purity through orthogonal methods (e.g., elemental analysis combined with HPLC). Include negative controls (e.g., reactions without catalysts) to identify contamination sources .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Step 1: Define inclusion/exclusion criteria (e.g., studies with ≥95% purity, in-vivo models).

- Step 2: Use meta-regression to analyze confounding variables (e.g., dosage ranges, cell-line variability).

- Step 3: Apply the GRADE framework to assess evidence quality, prioritizing studies with blinded experimental designs and validated assays.

- Step 4: Publish a data-sharing template (e.g., Template 8 from ) to standardize future reporting .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer: Combine omics approaches (transcriptomics, proteomics) with computational docking studies to identify potential targets. Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing. For dose-response relationships, employ Hill slope analysis and compare EC₅₀ values across cell types. Share raw datasets (e.g., RNA-seq files) in repositories like Zenodo with metadata compliant with MIAME or MINSEQE standards .

Data Reproducibility and Transparency

Q. How can researchers ensure reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer: Adopt the “4C” metadata principles:

- Compatibility: Use machine-readable formats (e.g., .mzML for mass spectrometry data) .

- Completeness: Document experimental conditions (e.g., humidity, light exposure) in electronic lab notebooks (ELNs).

- Credibility: Perform inter-laboratory validation rounds with shared reference samples.

- Curation: Update metadata repositories upon protocol modifications .

Tables: Key Methodological Considerations

Ethical and Collaborative Considerations

Q. How should intellectual property (IP) and data-sharing agreements be managed in multi-institutional this compound research?

- Methodological Answer: Draft a collaboration agreement outlining data ownership, attribution rules (e.g., co-authorship thresholds), and embargo periods for proprietary findings. Use managed-access platforms (e.g., Vivli) for sharing individual participant data (IPD) in clinical studies, adhering to P5 and P6 principles . For public datasets, apply CC-BY licenses to enable reuse while requiring citation of original work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.